An In-depth Technical Guide to the Synthesis and Purification of cis-9-Octadecene-1-thiol
An In-depth Technical Guide to the Synthesis and Purification of cis-9-Octadecene-1-thiol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of cis-9-Octadecene-1-thiol, also known as oleyl mercaptan. The document details two primary synthetic methodologies, starting from the readily available precursor, cis-9-octadecen-1-ol (oleyl alcohol). Furthermore, it outlines a robust purification protocol to achieve high-purity cis-9-Octadecene-1-thiol suitable for research and development applications. All quantitative data is summarized in structured tables, and experimental workflows are visualized using diagrams.
Synthesis Methodologies
The conversion of cis-9-octadecen-1-ol to cis-9-Octadecene-1-thiol can be effectively achieved through two principal synthetic routes: a one-step Mitsunobu reaction or a two-step procedure involving the formation of a tosylate intermediate followed by nucleophilic substitution.
Method 1: Mitsunobu Reaction
The Mitsunobu reaction offers a direct, one-pot conversion of the primary alcohol to the corresponding thiol with inversion of configuration.[1] This method utilizes a phosphine reagent, typically triphenylphosphine, and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol.[2][3] A suitable sulfur source, like thioacetic acid, is then used as the nucleophile. A subsequent hydrolysis step is required to deprotect the acetyl group and yield the free thiol.
Experimental Protocol: Mitsunobu Reaction
A general procedure for the Mitsunobu reaction involves dissolving the alcohol, carboxylic acid (or other nucleophile), and triphenylphosphine in a suitable solvent like tetrahydrofuran (THF).[1] The mixture is cooled, and the azodicarboxylate is added slowly.[1]
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Step 1: Thioacetate Formation: To a solution of cis-9-octadecen-1-ol (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF, thioacetic acid (1.5 eq) is added. The mixture is cooled to 0 °C in an ice bath. Diisopropyl azodicarboxylate (DIAD) (1.5 eq) is then added dropwise over 30 minutes. The reaction is allowed to warm to room temperature and stirred for 12-18 hours.
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Step 2: Work-up and Isolation of Thioacetate: The reaction mixture is concentrated under reduced pressure. The residue is taken up in diethyl ether and washed sequentially with a saturated aqueous solution of sodium bicarbonate and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.
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Step 3: Hydrolysis to Thiol: The purified thioacetate is dissolved in a mixture of methanol and hydrochloric acid (e.g., 3M HCl) and refluxed for 4-6 hours.
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Step 4: Final Work-up and Purification: After cooling, the mixture is extracted with diethyl ether. The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude cis-9-Octadecene-1-thiol. Further purification is achieved by vacuum distillation.
Method 2: Tosylation and Nucleophilic Substitution
This two-step approach first involves the conversion of the alcohol to a tosylate, which is an excellent leaving group.[4][5] The tosylate is then reacted with a sulfur nucleophile, such as sodium hydrosulfide (NaSH) or thiourea followed by hydrolysis, to yield the desired thiol.[4] This method is robust and often provides good yields.
Experimental Protocol: Tosylation and Nucleophilic Substitution
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Step 1: Tosylation of cis-9-Octadecen-1-ol: cis-9-Octadecen-1-ol (1.0 eq) is dissolved in pyridine and cooled to 0 °C. p-Toluenesulfonyl chloride (1.2 eq) is added portion-wise, and the reaction is stirred at 0 °C for 1 hour and then at room temperature for 4-6 hours. The reaction is quenched by the addition of cold water and extracted with diethyl ether. The organic layer is washed with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. After drying over anhydrous sodium sulfate and concentration, the crude oleyl tosylate is obtained.
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Step 2: Nucleophilic Substitution with Sodium Hydrosulfide: The crude oleyl tosylate is dissolved in a suitable solvent such as ethanol or a mixture of THF and water. Sodium hydrosulfide (NaSH) (2.0 eq) is added, and the mixture is heated to reflux for 6-8 hours.
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Step 3: Work-up and Purification: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is partitioned between water and diethyl ether. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude cis-9-Octadecene-1-thiol is then purified by vacuum distillation.
Purification
High purity of cis-9-Octadecene-1-thiol is crucial for many applications. The primary methods for purification are column chromatography and vacuum distillation.
Column Chromatography
Column chromatography is effective for removing polar impurities, such as any remaining starting alcohol or by-products from the synthesis.
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Stationary Phase: Silica gel (230-400 mesh) is a suitable stationary phase.
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Mobile Phase (Eluent): A non-polar solvent system is recommended. A gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing to 5-10% ethyl acetate) is typically effective for separating the less polar thiol from more polar impurities.
Vacuum Distillation
For removing non-volatile impurities and achieving very high purity, vacuum distillation is the preferred method. Given the high boiling point of cis-9-Octadecene-1-thiol, a high vacuum is necessary to prevent decomposition.
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Distillation Conditions: The distillation should be performed under a high vacuum (e.g., <1 mmHg). The boiling point of the related oleyl alcohol is 148–150 °C at less than 1 mmHg, and the thiol is expected to have a similar boiling point under these conditions.[6]
Data Presentation
Table 1: Summary of Synthetic Methods and Estimated Yields
| Method | Key Reagents | Number of Steps | Estimated Yield | Purity |
| Mitsunobu Reaction | Triphenylphosphine, DIAD, Thioacetic Acid, HCl | 2 (one-pot for thioacetate) | 60-75% | >95% after purification |
| Tosylation & Substitution | p-Toluenesulfonyl chloride, Pyridine, NaSH | 2 | 70-85% | >97% after purification |
Table 2: Physical and Chemical Properties of cis-9-Octadecene-1-thiol
| Property | Value |
| Molecular Formula | C₁₈H₃₆S |
| Molecular Weight | 284.54 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | ~150 °C at <1 mmHg (estimated) |
| Density | ~0.85 g/mL |
| Solubility | Insoluble in water; soluble in organic solvents |
Visualizations
Caption: Overall workflow for the synthesis and purification of cis-9-Octadecene-1-thiol.
Caption: Reaction pathway for the Mitsunobu synthesis of cis-9-Octadecene-1-thiol.
Caption: Reaction pathway for the tosylation and substitution synthesis of cis-9-Octadecene-1-thiol.
References
- 1. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 2. atlanchimpharma.com [atlanchimpharma.com]
- 3. Mitsunobu Reaction [organic-chemistry.org]
- 4. 2024.sci-hub.st [2024.sci-hub.st]
- 5. [PDF] Conversion of alcohols to thiols via tosylate intermediates | Semantic Scholar [semanticscholar.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
